

# Polymorphic Forms and Crystal Structure Analysis of Ebastine Fumarate

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## Compound of Interest

Compound Name: *Ebastine fumarate*

CAS No.: 97928-20-6

Cat. No.: B1603235

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## Executive Summary

**Ebastine Fumarate** represents a critical solid-state control point in the lifecycle of the antihistamine Ebastine. While Ebastine (free base) is a BCS Class II drug known for solubility challenges and low melting point (~86°C), the 1:1 Hydrogen Fumarate salt offers a robust crystalline lattice with a significantly elevated melting profile (~197-198°C).

This technical guide provides a rigorous analysis of the **Ebastine Fumarate** crystal structure, focusing on its unique monoclinic P21/c packing, the phenomenon of pseudo-merohedral twinning, and the specific hydrogen-bonding motifs that drive its thermodynamic stability. Unlike the free base, which exhibits variable morphology (needles vs. spherical agglomerates), the fumarate salt provides a consistent, high-purity lattice often utilized as a purification intermediate before final conversion or formulation.

## The Solid-State Landscape: Salt vs. Free Base

The formation of **Ebastine Fumarate** is not merely a solubility enhancement strategy but a purification tactic. The lattice energy gained from the specific cation-anion interactions allows the fumarate salt to reject impurities that might co-crystallize with the lower-melting free base.

## Comparative Physicochemical Profile[1][2]

Property	Ebastine (Free Base)	Ebastine Hydrogen Fumarate (1:1 Salt)
Molecular Formula		
Melting Point	86 – 88°C	197 – 198°C
Crystal System	Monoclinic	Monoclinic
Space Group		
Solubility (Water)	Practically Insoluble	Slightly Soluble (pH dependent)
Primary Utility	Final Dosage Form	Purification Intermediate / Stable API

## Crystal Structure Analysis

The definitive structural characterization of **Ebastine Fumarate** relies on Single Crystal X-Ray Diffraction (SC-XRD). The salt crystallizes as Ebastinium Hydrogen Fumarate, where the piperidine nitrogen is protonated.

## Crystallographic Parameters

The unit cell dimensions reflect a dense packing arrangement stabilized by ionic interactions and hydrogen bonds.

- Crystal System: Monoclinic
- Space Group:  
(No. 14)
- Unit Cell Dimensions:
- Z (Formula Units): 4

## Molecular Packing and Interactions

The stability of this form is governed by a specific supramolecular synthon:

- Charge-Assisted Hydrogen Bond: The protonated nitrogen ( ) of the ebastinium cation forms a strong hydrogen bond with the carboxylate oxygen ( ) of the hydrogen fumarate anion ( , ).
- Anionic Chains: The hydrogen fumarate anions self-assemble into infinite chains parallel to the b-axis via very short hydrogen bonds ( ).
- Disorder: The tert-butylphenyl and diphenylmethoxy groups often exhibit rotational disorder, which can complicate PXRD analysis if not modeled correctly during Rietveld refinement.

## Twinning Phenomenon

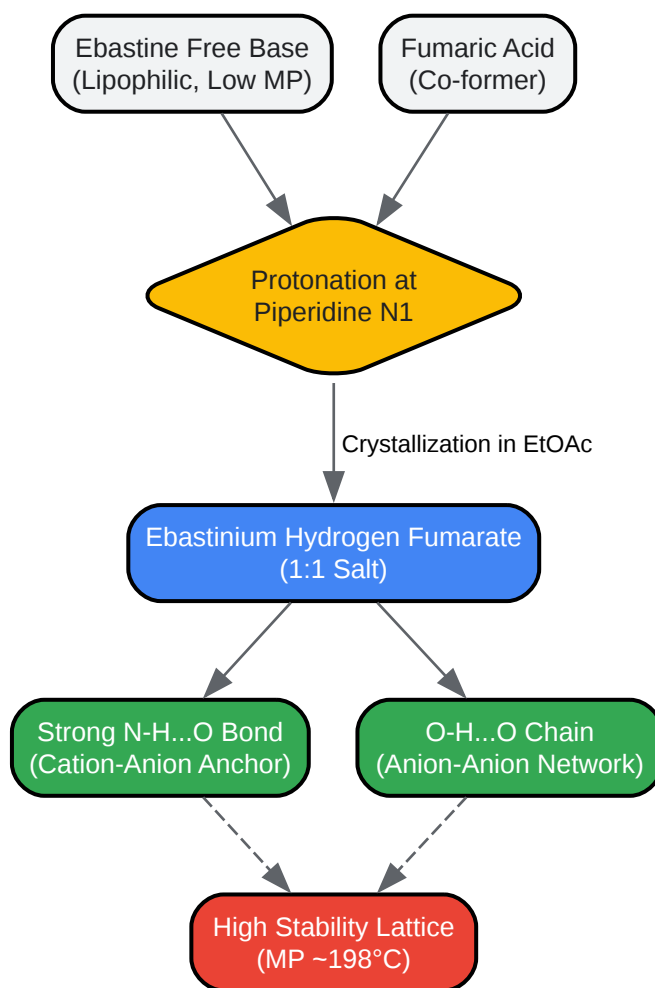
A critical feature of **Ebastine Fumarate** crystals is their tendency toward pseudo-merohedral twinning. This occurs because the

angle is close to a specific value that mimics higher symmetry, or due to domain misorientation during rapid crystallization.

- Implication: In SC-XRD, this requires specific twin laws (e.g.,  $180^\circ$  rotation) to solve the structure.
- Implication: In bulk API manufacturing, twinning can affect particle size distribution (PSD) and downstream milling efficiency.

## Visualization of Structural Logic

The following diagram illustrates the interaction network that stabilizes the fumarate salt, contrasting it with the free base.



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Caption: Structural genesis of **Ebastine Fumarate** stability showing the transition from molecular components to a stabilized lattice network.

## Experimental Protocols

### Synthesis and Purification of Ebastine Fumarate

This protocol ensures the formation of the specific 1:1 monoclinic form, utilizing the solubility differential to reject impurities.

Reagents:

- Crude Ebastine (Free Base)
- Fumaric Acid (High Purity)

- Ethyl Acetate (Solvent)[1][2]
- Methanol (Recrystallization Solvent)

#### Step-by-Step Methodology:

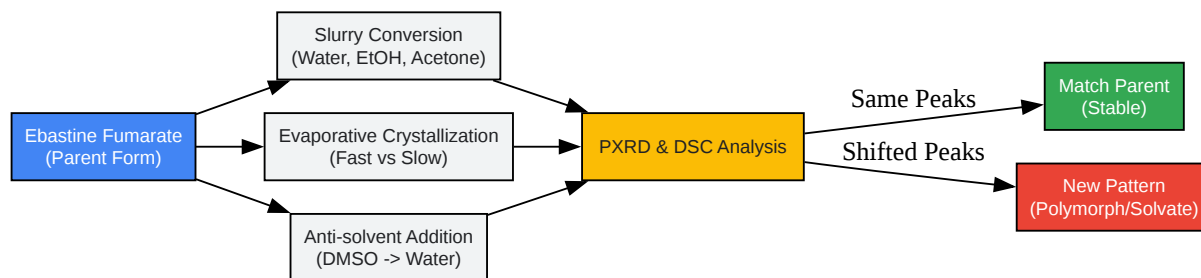
- Dissolution: Dissolve 1.0 equivalent of Crude Ebastine in Ethyl Acetate (10 volumes) at 50-60°C.
- Addition: Add 1.05 equivalents of Fumaric Acid. The acid may not dissolve immediately.
- Reflux: Heat the mixture to reflux (approx. 77°C) for 1-2 hours. The mixture should become clear or form a uniform suspension as the salt forms.
- Cooling Crystallization: Cool the solution slowly to 20-25°C over 4 hours. Critical Step: Rapid cooling may induce amorphous content or occlude impurities.
- Aging: Stir the slurry at room temperature for 2 hours to ensure thermodynamic equilibration of the crystal form.
- Filtration: Filter the white crystalline solid.
- Washing: Wash the cake with cold Ethyl Acetate (2 volumes).
- Drying: Dry in a vacuum oven at 60°C until constant weight.

#### Self-Validating Check:

- Melting Point Check: The product must melt between 196-198°C. A lower MP (<190°C) indicates incomplete salt formation or excess free base.

## Polymorph Screening Workflow (Salt)

While the monoclinic form is dominant, a rigorous development program must screen for solvates.



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Caption: Decision matrix for validating the polymorphic purity of **Ebastine Fumarate**.

## Characterization Toolkit

To confirm the identity and phase purity of **Ebastine Fumarate**, the following analytical signatures are standard.

### Powder X-Ray Diffraction (PXRD)

The theoretical pattern derived from single-crystal data serves as the reference standard.

- Characteristic Peaks (2): Distinct peaks are expected at low angles due to the large unit cell ( ).
- Differentiation: The salt pattern is distinct from the free base pattern (which lacks the high-order order of the ionic lattice) and Fumaric acid (which has peaks at 2 = 23.0°, 28.5°).

### Differential Scanning Calorimetry (DSC)

- Profile: A single sharp endotherm onset at 197°C.
- Interpretation:

- Broad peak < 190°C: Indicates presence of moisture or amorphous regions.
- Split peak: Suggests phase transition or presence of a solvate desolvating prior to melt.

## Vibrational Spectroscopy (FTIR/Raman)

- Carbonyl Region: The ketone C=O of Ebastine and the carboxylate (COO-) of the fumarate will show distinct shifts.
- Fingerprint: The disappearance of the carboxylic acid O-H stretch of free fumaric acid (broad, 2500-3000 cm<sup>-1</sup>) and appearance of N-H+ stretches.

## References

- Priyanka, P., et al. (2022). Synthesis and crystal structure of ebastinium hydrogen fumarate. Acta Crystallographica Section E: Crystallographic Communications.
- PubChem. Ebastine Compound Summary. National Library of Medicine.
- Google Patents. Process of preparing ebastine (WO2012076919A1).
- Salih, Z. M., & Al-Khedairy, E. B. H. (2023). Designing and evaluation of ebastine–benzamide cocrystals. F1000Research.

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## Sources

- [1. WO2012076919A1 - Process of preparing ebastine - Google Patents \[patents.google.com\]](#)
- [2. WO2012076919A1 - Process of preparing ebastine - Google Patents \[patents.google.com\]](#)
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